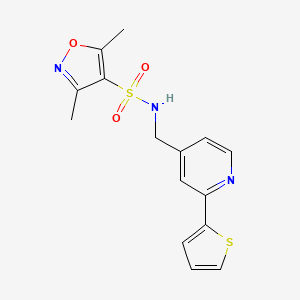

3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-10-15(11(2)21-18-10)23(19,20)17-9-12-5-6-16-13(8-12)14-4-3-7-22-14/h3-8,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBRXPYQPZQXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.

Mode of Action

It is suggested that the negative charges gathered around the o4 and o5 atoms in the sulfonamide group could indicate a possible nucleophilic attack site.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect a wide range of biochemical pathways.

Biological Activity

3,5-Dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates isoxazole, pyridine, and thiophene rings, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

The synthesis of 3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide typically involves multi-step organic reactions. The process includes:

- Preparation of the Isoxazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of Pyridine and Thiophene Moieties : These are added using nucleophilic substitution reactions, where halogenated derivatives serve as electrophiles.

The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3,5-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-isoxazole-4-sulfonamide |

| Molecular Formula | C16H18N4O2S |

| Molecular Weight | 342.41 g/mol |

Antimicrobial Properties

Research indicates that compounds with isoxazole and thiophene structures exhibit significant antimicrobial activity. In vitro studies have demonstrated that 3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide shows effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as H460 (lung cancer) and A549 (adenocarcinoma) through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. The IC50 values for these activities are reported to be in the micromolar range, indicating promising potential for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .

- Anticancer Evaluation : In a recent study published in Nature Communications, the compound was tested against multiple cancer cell lines. It demonstrated selective cytotoxicity with an IC50 of approximately 25 µM in H460 cells, highlighting its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

Piperidine-Based Isoxazole Sulfonamide

Compound : 3,5-Dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide

- Molecular Formula : C₁₇H₂₄N₄O₃S

- Molecular Weight : 364.5 g/mol

- Key Differences : Replaces the thiophen-2-yl-pyridin-4-ylmethyl group with a piperidine ring linked to a 2-methylpyridin-4-yl moiety.

- No biological data are reported in the evidence .

Pyrazole-Sulfonamide Hybrid

Compound : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide

- Molecular Formula : C₂₀H₂₃ClN₆O₃S

- Molecular Weight : 462.95 g/mol

- Key Differences : Features a pyrazole ring instead of isoxazole and a 4-chlorophenylcarbamoyl group.

- Implications : The pyrazole-carbamoyl substitution may enhance hydrogen-bonding interactions in biological targets, as evidenced by its IR spectral data (NH and C=O stretches at 3344 cm⁻¹ and 1726 cm⁻¹, respectively) .

Functional Analogues in Therapeutic Contexts

Antiviral Imidazo[1,2-b]pyridazine Derivatives

Compound Class : 2,6-Dimethyl-N-((pyridin-4-yl)methyl)imidazo[1,2-b]pyridazin-8-amine derivatives

- Key Features : Pyridazine core with pyridin-4-ylmethyl substitution.

Research Findings and Limitations

- Biological Activity: No direct data are available for the target compound. However, sulfonamide-containing analogues (e.g., pyrazole-sulfonamide in ) exhibit hydrogen-bonding features critical for enzyme inhibition.

- Structural Insights : The thiophene-pyridine moiety in the target compound may enhance π-π stacking interactions in protein binding pockets compared to piperidine-based analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.